molecular formula C9H14N2O3S B044939 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide CAS No. 124282-27-5

4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide

Cat. No. B044939
CAS RN: 124282-27-5
M. Wt: 230.29 g/mol
InChI Key: CJSBYCIPUJNDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide, also known as ADMS, is a sulfonamide derivative that has been widely used in scientific research due to its bioactive properties. It is a white crystalline powder that is soluble in water and organic solvents. ADMS has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In

Mechanism of Action

The mechanism of action of 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has several advantages for lab experiments. It is a well-established compound that has been extensively studied for its bioactive properties. It is relatively easy to synthesize and is readily available for research purposes. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various disease models.
However, there are also limitations associated with the use of 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide in lab experiments. It has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide. One potential direction is to investigate its potential use in combination therapy for cancer treatment. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been found to exhibit anti-tumor effects, and combining it with other anti-cancer drugs may enhance its efficacy. Another potential direction is to explore the use of 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide in the treatment of bacterial infections. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been found to exhibit antibacterial activity, and further research could lead to the development of new antibiotics. Additionally, investigating the mechanism of action of 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide could provide insights into the development of new drugs for various diseases.

Synthesis Methods

4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of p-anisidine with chlorosulfonic acid, followed by the reaction of the resulting product with dimethylamine. The final product is obtained through the reaction of the intermediate with ammonia. The synthesis of 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been reported in several research articles, and it is a well-established method.

Scientific Research Applications

4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been widely used in scientific research due to its bioactive properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial effects. 4-Amino-N,3-dimethyl-6-methoxybenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity against various strains of bacteria.

properties

IUPAC Name

4-amino-2-methoxy-N,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-6-4-9(15(12,13)11-2)8(14-3)5-7(6)10/h4-5,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSBYCIPUJNDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-methoxy-N,5-dimethylbenzenesulfonamide

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